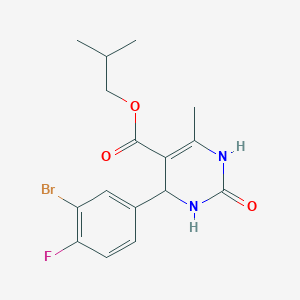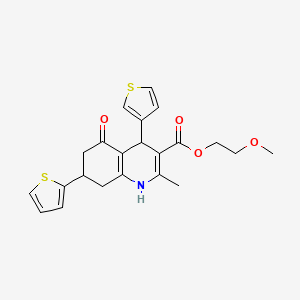![molecular formula C27H26N2O6 B11631146 (4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11631146.png)
(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-5-(3,4-二甲氧基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮是一种复杂的有机化合物,具有独特的结构,包含多个官能团
准备方法
合成路线及反应条件
(4E)-5-(3,4-二甲氧基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮的合成通常涉及多步有机反应。该过程首先制备吡咯烷-2,3-二酮核心,然后引入吡啶-3-基甲基。后续步骤涉及在受控条件下添加3,4-二甲氧基苯基和4-乙氧基苯基,以确保正确的立体化学和官能团排列。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理来减少废物和能源消耗。
化学反应分析
反应类型
(4E)-5-(3,4-二甲氧基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 芳香环可以进行亲电或亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及用于取代反应的各种亲电试剂或亲核试剂。反应条件通常涉及特定的温度、溶剂和催化剂以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇或胺。
科学研究应用
(4E)-5-(3,4-二甲氧基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在治疗各种疾病中的潜在治疗作用。
工业: 用于开发新材料和化学工艺。
作用机制
(4E)-5-(3,4-二甲氧基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,改变其活性,并导致各种生物学效应。确切的分子靶点和途径取决于特定应用和使用环境。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种结构更简单的化合物,具有类似的官能团,用于各种化学反应。
4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉鎓氯化物: 另一种具有类似结构特征的化合物,用作缩合剂。
独特性
(4E)-5-(3,4-二甲氧基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(吡啶-3-基甲基)吡咯烷-2,3-二酮由于其复杂的结构和多个官能团的存在而具有独特性,这些官能团提供了广泛的反应性和潜在应用。其芳香环、吡咯烷核心和各种取代基的组合使其成为研究和工业用途的多功能化合物。
属性
分子式 |
C27H26N2O6 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O6/c1-4-35-20-10-7-18(8-11-20)25(30)23-24(19-9-12-21(33-2)22(14-19)34-3)29(27(32)26(23)31)16-17-6-5-13-28-15-17/h5-15,24,30H,4,16H2,1-3H3/b25-23+ |
InChI 键 |
NUYDTLYMEDBUAY-WJTDDFOZSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)/O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B11631065.png)


![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631085.png)
![4-[(5Z)-5-({9-methyl-4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631096.png)
![6-(4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11631102.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631103.png)
![(1Z)-2-(4-methoxyphenyl)-N'-[(naphthalen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B11631115.png)
![2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631123.png)
![(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11631130.png)

![3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11631151.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631158.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
